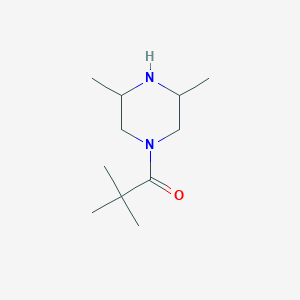
1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H15F2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two fluorine atoms at the 3-position and a benzyl group at the 1-position makes this compound unique. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties .
Méthodes De Préparation
The synthesis of 1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Fluorination: Introduction of fluorine atoms at the 3-position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Benzylation: The benzyl group is introduced at the 1-position using benzyl halides in the presence of a base like sodium hydride.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid undergoes various chemical reactions:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including neurological disorders.
Industry: It is used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid can be compared with other similar compounds:
1-Benzylpiperidine-4-carboxylic acid: Lacks the fluorine atoms, which may result in different chemical and biological properties.
3,3-Difluoropiperidine-4-carboxylic acid:
1-Benzyl-3-fluoropiperidine-4-carboxylic acid: Contains only one fluorine atom, which may influence its stability and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H15F2NO2 |
|---|---|
Poids moléculaire |
255.26 g/mol |
Nom IUPAC |
1-benzyl-3,3-difluoropiperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H15F2NO2/c14-13(15)9-16(7-6-11(13)12(17)18)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,17,18) |
Clé InChI |
OFAYEFASYBFVIA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(C1C(=O)O)(F)F)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl({[5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine](/img/structure/B13222947.png)

![8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13222963.png)
![7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane](/img/structure/B13222971.png)


![3-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13223008.png)
![tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13223015.png)

![2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13223024.png)

![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid](/img/structure/B13223026.png)
![2-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13223033.png)
